molecular formula C10H13N B14787969 2,3-Dihydro-7-methyl-1H-inden-4-amine

2,3-Dihydro-7-methyl-1H-inden-4-amine

Cat. No.: B14787969
M. Wt: 147.22 g/mol
InChI Key: STLTVJMFLJYPIK-UHFFFAOYSA-N
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Description

2,3-Dihydro-7-methyl-1H-inden-4-amine is a chemical compound that belongs to the class of indane derivatives Indane derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-7-methyl-1H-inden-4-amine typically involves the reduction of corresponding ketones or oximes. One common method is the reduction of 2-methylindanone oxime using hydrogen in the presence of a palladium catalyst on activated carbon in methanol and acetic acid . Another approach involves the Michael addition reaction on methylene derivatives under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar reduction and addition reactions on a larger scale, utilizing optimized conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-7-methyl-1H-inden-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions typically yield the amine from oximes or ketones.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on activated carbon is a typical reducing agent.

    Substitution: Reagents like halogens or nitrating agents are used under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include substituted indane derivatives, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-7-methyl-1H-inden-4-amine involves its interaction with specific molecular targets and pathways. It acts by binding to certain receptors or enzymes, modulating their activity, and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-7-methyl-1H-inden-4-amine is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

7-methyl-2,3-dihydro-1H-inden-4-amine

InChI

InChI=1S/C10H13N/c1-7-5-6-10(11)9-4-2-3-8(7)9/h5-6H,2-4,11H2,1H3

InChI Key

STLTVJMFLJYPIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCC2=C(C=C1)N

Origin of Product

United States

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